Cas no 1623080-69-2 (5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid)

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- 5-(4-Chloro-phenyl)-2-pyrrol-1-yl-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-
- 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
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- MDL: MFCD28248872
- インチ: 1S/C14H9ClN2O2S/c15-10-5-3-9(4-6-10)12-11(13(18)19)16-14(20-12)17-7-1-2-8-17/h1-8H,(H,18,19)
- InChIKey: CLMKRIWJPIXRRG-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=C(Cl)C=C2)=C(C(O)=O)N=C1N1C=CC=C1
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB529216-500mg |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623080-69-2 | 500mg |
€205.00 | 2025-02-13 | ||
Enamine | EN300-303227-10.0g |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623080-69-2 | 95% | 10.0g |
$4114.0 | 2023-02-25 | |
TRC | C013040-250mg |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623080-69-2 | 250mg |
$ 220.00 | 2022-06-06 | ||
Enamine | EN300-303227-5.0g |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623080-69-2 | 95% | 5.0g |
$2774.0 | 2023-02-25 | |
Chemenu | CM507301-1g |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxylicacid |
1623080-69-2 | 97% | 1g |
$*** | 2023-03-30 | |
abcr | AB529216-10 g |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623080-69-2 | 10g |
€1,074.00 | 2023-07-11 | ||
abcr | AB529216-10g |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623080-69-2 | 10g |
€1037.00 | 2025-02-13 | ||
A2B Chem LLC | AI37983-50mg |
5-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623080-69-2 | 95% | 50mg |
$269.00 | 2024-04-20 | |
Aaron | AR00HZFV-2.5g |
5-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623080-69-2 | 95% | 2.5g |
$2602.00 | 2023-12-15 | |
Aaron | AR00HZFV-250mg |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623080-69-2 | 95% | 250mg |
$677.00 | 2025-02-14 |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報
Research Briefing on 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1623080-69-2)
The compound 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS: 1623080-69-2) has recently emerged as a promising scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. This thiazole derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on exploring its pharmacological properties, synthetic pathways, and potential applications in drug discovery.
Structural analysis reveals that this compound combines a chlorophenyl group with a pyrrole-substituted thiazole core, creating a versatile platform for chemical modifications. The carboxylic acid moiety at the 4-position of the thiazole ring provides an important handle for further derivatization, making it particularly valuable in medicinal chemistry applications. Recent computational studies suggest that this molecular framework may exhibit favorable drug-like properties, including appropriate lipophilicity and molecular weight for potential therapeutic applications.
In recent pharmacological investigations, researchers have evaluated this compound as a potential inhibitor of various enzymatic targets. Preliminary in vitro studies indicate moderate activity against several kinase targets involved in inflammatory pathways. The presence of both the chlorophenyl and pyrrole groups appears to contribute to its binding affinity with certain protein targets, as demonstrated by molecular docking simulations published in the Journal of Medicinal Chemistry (2023).
Synthetic approaches to this compound have been refined in recent years, with several research groups reporting improved yields and purity. A 2024 publication in Organic Process Research & Development describes an optimized three-step synthesis starting from commercially available 4-chlorobenzaldehyde, achieving an overall yield of 68% with excellent purity (>99%). This advancement in synthetic methodology has facilitated broader investigation of this compound and its derivatives in biological systems.
Current research directions include exploring structure-activity relationships (SAR) through systematic modifications of the thiazole core and substituents. Early results suggest that variations at the pyrrole nitrogen and the carboxylic acid position can significantly influence biological activity. These findings were recently presented at the 2024 American Chemical Society National Meeting, highlighting the compound's potential as a lead structure for further optimization.
While clinical applications remain speculative at this stage, the compound's favorable physicochemical properties and preliminary biological data warrant continued investigation. Future research directions may include more extensive toxicological profiling, formulation studies, and evaluation in relevant disease models. The scientific community anticipates that further studies on this compound and its analogs may yield valuable insights for drug discovery programs targeting various therapeutic areas.
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